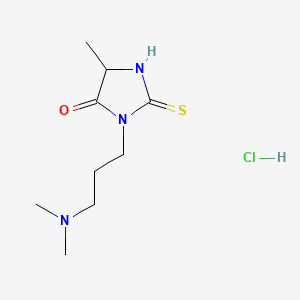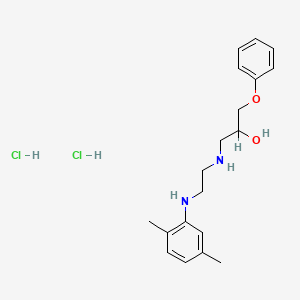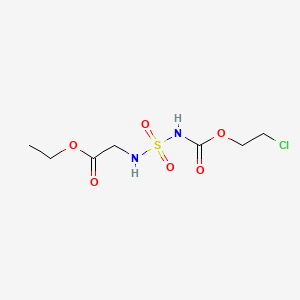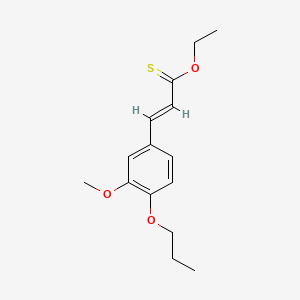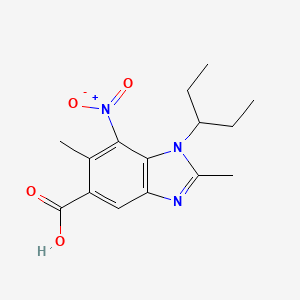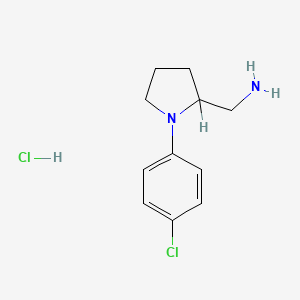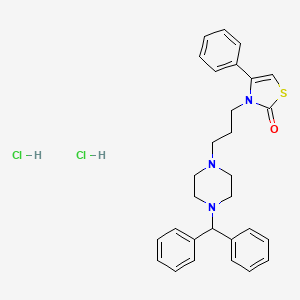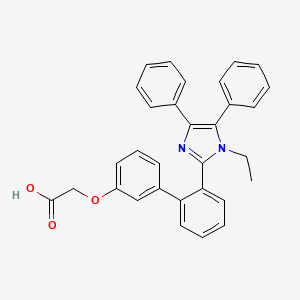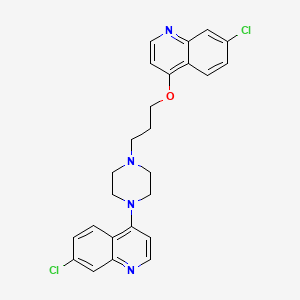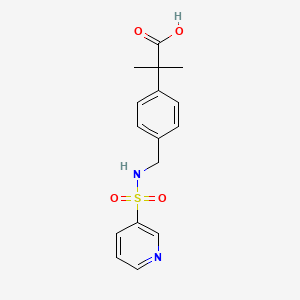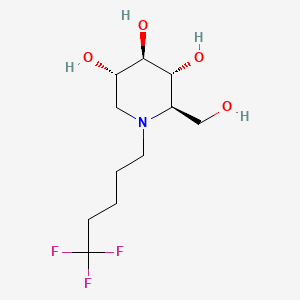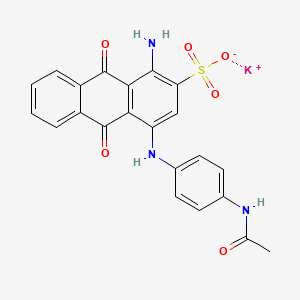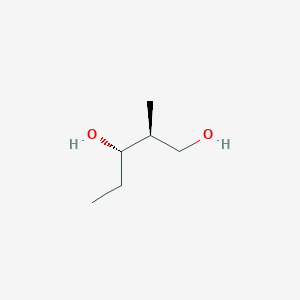
(2S,3S)-2-Methyl-1,3-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Methyl-1,3-pentanediol is a chiral diol with the molecular formula C6H14O2. This compound is characterized by its two hydroxyl groups (-OH) attached to the second and third carbon atoms of a pentane chain, with a methyl group (-CH3) attached to the second carbon. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-pentanone using chiral catalysts or enzymes. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-methyl-3-pentanone to this compound under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions, such as temperature and pressure . This method is advantageous due to its scalability and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Methyl-3-pentanone or 2-methylpentanoic acid.
Reduction: 2-Methylpentane.
Substitution: 2-Methyl-1,3-dibromopentane or 2-Methyl-1,3-dichloropentane.
Aplicaciones Científicas De Investigación
(2S,3S)-2-Methyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The diol is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2-Amino-3-methylpentanoic acid: This compound has a similar carbon backbone but contains an amino group (-NH2) instead of hydroxyl groups.
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(2S,3S)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
94953-91-0 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
(2S,3S)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
SPXWGAHNKXLXAP-WDSKDSINSA-N |
SMILES isomérico |
CC[C@@H]([C@@H](C)CO)O |
SMILES canónico |
CCC(C(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


